
3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate is an organic compound characterized by its unique structure, which includes an acetate group, a diacetylamino group, and a methylhexenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate typically involves the reaction of 3-amino-5-methylhex-2-en-2-ol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-amino-5-methylhex-2-en-2-ol} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Diacetylamino)-5-methylhex-2-en-2-yl propionate
- 3-(Diacetylamino)-5-methylhex-2-en-2-yl butyrate
- 3-(Diacetylamino)-5-methylhex-2-en-2-yl valerate
Uniqueness
3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetate group, in particular, influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
63199-88-2 |
|---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
[3-(diacetylamino)-5-methylhex-2-en-2-yl] acetate |
InChI |
InChI=1S/C13H21NO4/c1-8(2)7-13(9(3)18-12(6)17)14(10(4)15)11(5)16/h8H,7H2,1-6H3 |
InChI Key |
ANAFNFZOWCXSOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=C(C)OC(=O)C)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
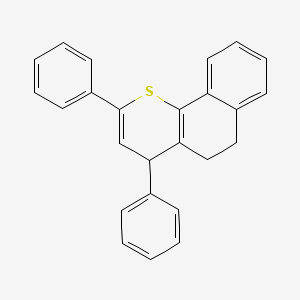
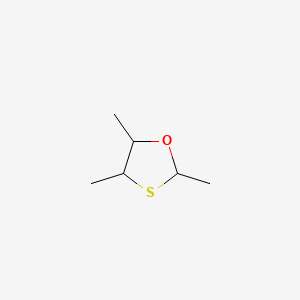
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
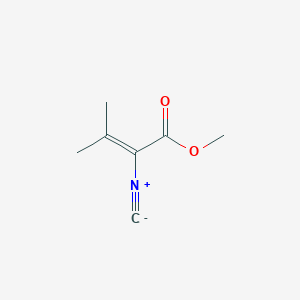

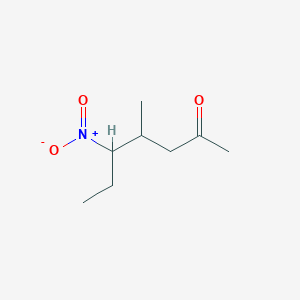
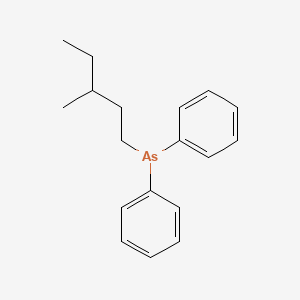
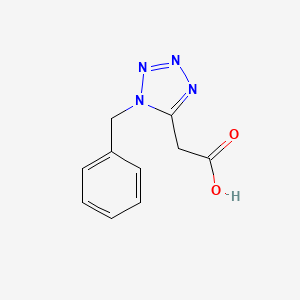
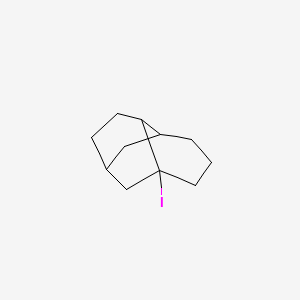
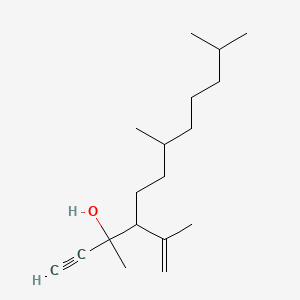
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)
